molecular formula C14H13N3O4 B14387621 4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one CAS No. 88690-42-0

4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one

Cat. No.: B14387621
CAS No.: 88690-42-0
M. Wt: 287.27 g/mol
InChI Key: LSGCWBKJMAGVOR-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one is a compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-pyrimidinone with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,6-Dimethyl-1-[2-(2-aminophenyl)-2-oxoethyl]pyrimidin-2(1H)-one, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Pyrimidinamine, 4,6-dimethyl-: A similar compound with an amino group instead of the nitro group.

    2(1H)-Pyrimidinethione, 4,6-dimethyl-: A compound with a thiol group in place of the oxygen atom.

    2(1H)-Pyrimidinethione, 4,6-diamino-: A derivative with amino groups at positions 4 and 6 .

Uniqueness

4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one is unique due to the presence of both the nitro group and the pyrimidine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

88690-42-0

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

4,6-dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2-one

InChI

InChI=1S/C14H13N3O4/c1-9-7-10(2)16(14(19)15-9)8-13(18)11-5-3-4-6-12(11)17(20)21/h3-7H,8H2,1-2H3

InChI Key

LSGCWBKJMAGVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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